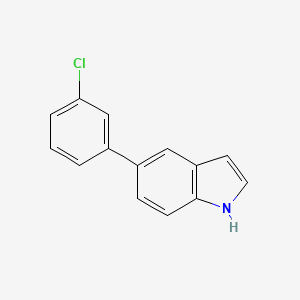

5-(3-Chlorophenyl)-1H-indole

描述

Structure

3D Structure

属性

分子式 |

C14H10ClN |

|---|---|

分子量 |

227.69 g/mol |

IUPAC 名称 |

5-(3-chlorophenyl)-1H-indole |

InChI |

InChI=1S/C14H10ClN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H |

InChI 键 |

FUONSKISNBOHTN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC=C3 |

规范 SMILES |

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC=C3 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3 Chlorophenyl 1h Indole and Analogues

Advanced Strategies for Indole (B1671886) Nucleus Construction Relevant to 5-(3-Chlorophenyl)-1H-Indole Synthesis

The synthesis of the indole nucleus, a core structure in many biologically active compounds, has been a central theme in organic chemistry. byjus.comrsc.org For derivatives such as this compound, where a specific substituent is required on the benzene (B151609) ring, regioselective and efficient synthetic methods are crucial. clockss.org A variety of advanced strategies have been developed to construct the indole scaffold, ranging from classical named reactions to modern metal-catalyzed processes. rsc.org

Fischer Indolization and its Contemporary Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. creative-proteomics.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com In the context of this compound, this would involve the reaction of a (4-(3-chlorophenyl)phenyl)hydrazine with a suitable carbonyl compound. A specific example is the synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole, where 4-benzyloxyphenylhydrazine (B1269750) hydrochloride is reacted with (3-chlorophenyl)-acetone in the presence of sulfuric acid. prepchem.com

The classical Fischer indolization, however, can sometimes lead to a mixture of regioisomers when using unsymmetrical ketones. clockss.org To address this and other limitations, contemporary adaptations have been developed. One significant modification involves the use of palladium-catalyzed cross-coupling reactions to synthesize the required N-arylhydrazones, which can then undergo the Fischer cyclization. wikipedia.org This approach offers greater control over the substitution pattern of the resulting indole. The Japp-Klingemann reaction provides an alternative route to the necessary arylhydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts, avoiding the often difficult preparation and handling of some arylhydrazines. wikipedia.orgnibs.ac.cn This hydrazone can then be subjected to Fischer indole synthesis conditions to yield the desired indole. slideshare.net

The reaction mechanism of the Fischer indole synthesis is understood to proceed through a mdpi.commdpi.com-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com This is followed by the loss of ammonia (B1221849) and aromatization to form the stable indole ring. byjus.com

Table 1: Key Features of Fischer Indolization and its Adaptations

| Feature | Fischer Indolization | Japp-Klingemann Reaction |

| Starting Materials | Arylhydrazine, Aldehyde/Ketone | β-keto-acid/ester, Aryl diazonium salt |

| Key Intermediate | Arylhydrazone | Arylhydrazone |

| Catalyst | Brønsted or Lewis acids | Typically basic or acidic conditions |

| Advantages | Widely applicable, one-pot potential | Avoids handling of arylhydrazines |

| Limitations | Potential for regioisomer mixtures | Limited to specific starting materials |

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches for Substituted Indoles

Palladium-catalyzed reactions have become a powerful tool for the synthesis of substituted indoles, offering high efficiency and regioselectivity under mild conditions. mdpi.com These methods are particularly relevant for preparing 5-arylindoles like this compound.

One major approach is the palladium-catalyzed cross-coupling reaction . A highly effective method for synthesizing 5-arylated indoles involves the Suzuki coupling of a 5-indolylboronic acid with an aryl halide. clockss.org For the synthesis of this compound, this would entail the reaction of 5-indolylboronic acid with 3-chloro-iodobenzene or a related halide in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). clockss.org This method is advantageous due to the ready availability of the starting materials and the generally good yields. clockss.org Similarly, palladium-catalyzed cross-coupling of 5-indolyl triflate with organozinc reagents has been reported for the synthesis of 5-arylated indoles. clockss.org Another variation involves the cross-coupling of five-membered heterocyclic silanolates with aryl halides. acs.orgnih.govnih.gov

Palladium-catalyzed cyclization reactions represent another important strategy. These reactions often involve the intramolecular cyclization of suitably substituted anilines. For example, the palladium-catalyzed cyclization of 2-alkynylanilines can lead to the formation of the indole ring. mdpi.comthieme-connect.com The Larock indole synthesis is a notable example of a palladium-catalyzed annulation reaction. rsc.org More recent developments include the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which can be advantageous depending on the desired substitution pattern. mdpi.com Furthermore, palladium(II)-catalyzed C-H functionalization of substituted N-(2-allylphenyl)benzamides provides an efficient route to substituted N-benzoylindoles. nih.gov

Table 2: Comparison of Palladium-Catalyzed Approaches to Substituted Indoles

| Approach | Key Reactants | Catalyst System (Example) | Key Bond Formation |

| Suzuki Coupling | 5-Indolylboronic acid, Aryl halide | Pd(PPh₃)₄, NaHCO₃ | C5-Aryl bond |

| Stille Coupling | Trialkylarylstannane, Indole derivative | Palladium catalyst | C-Aryl bond |

| Larock Annulation | Substituted aniline, Alkyne | Palladium catalyst | Indole ring formation |

| Reductive Cyclization | β-Nitrostyrene | PdCl₂(CH₃CN)₂, Phenanthroline | Indole ring formation |

Condensation Reactions for Indole Ring Formation

Condensation reactions provide a direct and often straightforward route to the indole nucleus. Several classic named reactions fall under this category, each with its own specific substrates and conditions.

The Nenitzescu indole synthesis is a prominent example, involving the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.orgsynarchive.com While not directly producing 5-arylindoles, the resulting 5-hydroxyindole can be a precursor for further functionalization. The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org Recent advancements have explored novel catalytic systems to improve the efficiency and selectivity of the Nenitzescu reaction. numberanalytics.com

The Reissert indole synthesis offers another pathway, starting from o-nitrotoluene and diethyl oxalate. wikipedia.org The process involves condensation, reductive cyclization, and finally decarboxylation to yield the indole ring. rsc.orgwikipedia.org

The Bischler indole synthesis involves the acid-catalyzed cyclization of a 2-arylamino-ketone. bhu.ac.in However, this method can sometimes result in product mixtures due to rearrangements. bhu.ac.in

More modern condensation approaches include transition metal-free, tert-butoxide-mediated reactions of N- or O-benzyl benzaldehydes with dimethyl sulfoxide (B87167) as a carbon source to form 2-aryl indoles. organic-chemistry.org

Annulation Reactions for Indoline (B122111) and Indole-Indolone Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for constructing complex heterocyclic systems, including those containing the indole or indoline core.

One approach involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines to produce tetrahydroindol-4(5H)-ones. nii.ac.jpnih.gov These intermediates can then be regioselectively functionalized and subsequently oxidized to yield highly substituted indoles. nii.ac.jpnih.gov

The synthesis of indole-indolone scaffolds, which fuse an indole and an indolone ring system, has also been achieved through annulation reactions. A [3+2] annulation of arynes with methyl indole-2-carboxylates provides an efficient route to this novel heterocyclic framework under mild conditions. scispace.comnih.gov The mechanism is proposed to involve nucleophilic attack of the indole on the aryne, followed by intramolecular cyclization. nih.gov Other methods for constructing indole-indolone scaffolds include MeOTf-induced annulation of N-(2-cyanoaryl)indoles and rhodium-catalyzed annulation between aroyl sulfoxonium ylides and anthranils. acs.orgresearchgate.net

Green Chemistry Methodologies in Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods. beilstein-journals.org This trend has also impacted the synthesis of indoles, with a focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste. openmedicinalchemistryjournal.comresearchgate.net

Key green chemistry approaches applied to indole synthesis include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. tandfonline.com This has been applied to various indole syntheses, including the Fischer indole synthesis. researchgate.net

Use of ionic liquids: Ionic liquids can serve as both solvents and catalysts, offering advantages such as low volatility and tunable properties. numberanalytics.comopenmedicinalchemistryjournal.com

Water as a solvent: Utilizing water as a reaction medium is a key principle of green chemistry. openmedicinalchemistryjournal.com Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to indoles has been successfully carried out in a water-methanol mixture. organic-chemistry.org

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. beilstein-journals.orgopenmedicinalchemistryjournal.com For example, the synthesis of indole derivatives from indole and substituted aromatic aldehydes has been achieved under solvent-free conditions using a reusable cellulose (B213188) sulfuric acid catalyst. openmedicinalchemistryjournal.com

Use of nanocatalysts and green catalysts: The development of highly active and recyclable catalysts, including nanocatalysts, is another important area of green chemistry research in indole synthesis. researchgate.net

Regioselective Functionalization of the Indole Ring System

While the construction of the indole nucleus is a primary focus, the subsequent functionalization of the pre-formed indole ring is equally important for accessing a diverse range of derivatives. wikipedia.org The indole ring exhibits different reactivities at its various positions, and achieving regioselectivity in these functionalization reactions is a key challenge.

The pyrrole (B145914) ring of indole is electron-rich, making it susceptible to electrophilic substitution, which typically occurs at the C3 position. bhu.ac.inresearchgate.net However, functionalization at other positions, particularly on the benzene ring (C4, C5, C6, and C7), often requires more specialized methods.

For 5-substituted indoles, direct C-H functionalization presents an attractive and atom-economical approach. While C2 and C4 functionalization can be challenging due to lower reactivity, significant progress has been made using transition metal catalysis with directing groups. rsc.org For instance, ruthenium(II)-catalyzed direct C4- and C5-diamidation of indoles has been reported. rsc.org

A highly regioselective C5-H direct iodination of indoles has been developed, providing a versatile handle for further transformations, as aryl iodides are valuable precursors in cross-coupling reactions. researchgate.net This method is notable for being metal-free and proceeding under mild conditions. researchgate.net

The synthesis of 5-arylated indoles can also be achieved through palladium-catalyzed cross-coupling reactions of 5-haloindoles with arylboronic acids (Suzuki coupling) or other organometallic reagents. clockss.org This approach offers excellent regioselectivity at the C5 position.

An in-depth examination of the synthetic strategies and chemical behavior of this compound reveals a landscape rich with sophisticated chemical transformations. This article focuses exclusively on the methodologies employed to construct and functionalize this specific indole analogue, detailing the nuances of its synthesis from precursor molecules to the final compound.

Mechanistic Investigations of 5 3 Chlorophenyl 1h Indole Analogues at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Modes

The biological activity of 5-(3-Chlorophenyl)-1H-indole analogues is rooted in their ability to bind to and modulate the function of specific biomolecules. Detailed studies have identified several key molecular targets, including enzymes, receptors, and structural proteins.

Indole (B1671886) derivatives have been investigated for their ability to inhibit a range of enzymes involved in various pathological processes.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): While the indole scaffold is a known component of anti-inflammatory drugs like indomethacin, which inhibits cyclooxygenase (COX) enzymes, specific data on the direct inhibition of COX and 5-lipoxygenase (5-LOX) by this compound analogues is not extensively detailed in the available research. acs.org General studies on other indole derivatives confirm the potential of this chemical class to target enzymes in the arachidonic acid cascade. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing depigmenting agents. sums.ac.ir Various indole-based derivatives have shown significant tyrosinase inhibitory activity. For instance, a series of N-1 and C-3 substituted indole-based thiosemicarbazones were synthesized and evaluated, with some derivatives showing potent inhibition. rsc.org Kinetic studies have revealed different modes of inhibition; some indole derivatives act as competitive inhibitors, while others show non-competitive or mixed-type inhibition, suggesting they can bind to either the free enzyme or the enzyme-substrate complex. researchgate.net

Squalene (B77637) Synthase and Lanosterol-14α Demethylase: These enzymes are critical in the cholesterol biosynthesis pathway. nih.govnih.gov Azole-containing compounds are known to inhibit ergosterol (B1671047) synthesis by targeting the cytochrome P-450-dependent enzyme lanosterol (B1674476) 14α-demethylase. turkjps.org It is suggested that indole-triazole derivatives may share this mechanism of action. turkjps.org In silico molecular docking studies have explored the interaction of indole derivatives with these enzymes. One study showed that a compound, Methyl 3-[(3-chlorophenyl)methyl]-2-cyclohexylimidazo[1,2-a]pyridine-6-carboxylate, has a predicted binding affinity for both squalene synthase and lanosterol 14-alpha demethylase. jbcpm.com Another compound, 2-phenylindole, has been found to act through the inhibition of fungal lanosterol 14α-demethylase. omicsonline.org

Table 1: Tyrosinase Inhibition by Selected Indole Analogues

| Compound | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-arylidine-1H-indene-1,3(2H)-dione analogue (3d) | Not Specified | 3.55 | sums.ac.ir |

| Indole-based thiosemicarbazone (5k) | Competitive | 12.40 ± 0.26 | rsc.org |

| Indole-oxadiazole benzamide (B126) hybrid (VIIId) | Competitive | 0.0061 ± 0.0045 | researchgate.net |

Analogues of this compound have been identified as significant modulators of the cannabinoid type 1 (CB1) receptor. Specifically, 5-chloro-indole-2-carboxamide derivatives act as allosteric modulators. acs.orgnih.gov These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. researchgate.net

This allosteric interaction does not activate the receptor directly but instead modulates the binding and/or efficacy of orthosteric ligands. researchgate.net Many of these indole analogues are classified as negative allosteric modulators (NAMs) in functional assays, as they reduce the efficacy of activating agonists. unc.edu However, they can paradoxically increase the binding affinity of orthosteric agonists, a behavior sometimes referred to as a positive allosteric modulator (PAM) of affinity. researchgate.net

Structure-activity relationship (SAR) studies have revealed key features for this activity:

An electron-withdrawing group, such as chlorine or fluorine, at the C5 position of the indole ring is important for allostery. acs.orgunc.edunih.gov

The length of the alkyl chain at the C3 position significantly impacts both binding affinity and cooperativity. acs.org

The nature of the substituent on the phenyl ring B influences both binding to the allosteric site and the degree of cooperativity with the orthosteric ligand. acs.orgnih.gov

A potent analogue, compound 45 from one study, which features a 5-chloro substituent, demonstrated an IC₅₀ value of 79 nM, making it significantly more potent than the parent compounds. unc.edu

Table 2: CB1 Receptor Allosteric Modulation by Selected 5-Chloro-Indole-2-Carboxamide Analogues

| Compound | Binding Affinity (KB, nM) | Binding Cooperativity (α) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | 259.3 | 24.5 | Not Reported | acs.org |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | 89.1 | Not Reported | Not Reported | acs.org |

| Compound 45 (a 5-chloro-1H-indole-2-carboxamide derivative) | Not Reported | Not Reported | 79 | unc.edu |

Disrupting key protein-protein interactions is a major mechanism through which indole analogues exert their anticancer effects.

Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. frontiersin.org Numerous indole derivatives have been developed as tubulin polymerization inhibitors, often binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding prevents the assembly of microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. frontiersin.orgnih.gov For example, a coumarin-indole derivative, MY-413, was found to inhibit tubulin polymerization with an IC₅₀ value of 2.46 μM. nih.gov Another indole–chalcone (B49325) derivative exhibited an IC₅₀ of 2.68 µM for tubulin polymerization. mdpi.com

Bcl-2 and Mcl-1: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. researchgate.net Anti-apoptotic proteins like Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1) are often overexpressed in cancer cells, promoting survival. rsc.org Indole derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1. mdpi.comresearchgate.net These compounds bind to the hydrophobic groove of Bcl-2/Mcl-1, preventing them from sequestering pro-apoptotic proteins like Bax and Bak, thereby triggering the apoptotic cascade. researchgate.netmdpi.com One study reported an indole derivative (compound 29) with IC₅₀ values of 7.63 μM for Bcl-2 and 1.53 μM for Mcl-1. mdpi.comresearchgate.net Another derivative (compound 28) showed potent dual inhibition with Kᵢ values of 0.41 μM for both proteins. mdpi.com

EGFR and CDK-2: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) are key proteins in signaling pathways that drive cell proliferation. nih.gov Dual inhibition of both targets is a promising anticancer strategy. A series of 5-substituted-indole-2-carboxamides were developed as dual EGFR/CDK2 inhibitors. nih.govmdpi.com These compounds effectively inhibit the kinase activity of both proteins, leading to potent antiproliferative action. For instance, a pyrazolyl-s-triazine with an indole motif (compound 3i) showed potent inhibition of EGFR (IC₅₀ = 34.1 nM) and 91.4% inhibition of CDK-2 at a 10 μM concentration. mdpi.comfrontiersin.orgfrontiersin.org

HIV-1 gp41: The entry of HIV-1 into host cells is mediated by the viral envelope glycoproteins gp120 and gp41. The interaction between N-terminal and C-terminal heptad repeat regions in gp41 is essential for the formation of a six-helix bundle, which facilitates membrane fusion. While this protein-protein interaction is a known antiviral target, specific studies detailing the inhibitory activity of this compound analogues against gp41 were not identified in the provided search results.

Table 3: Inhibition of Key Protein Targets by Selected Indole Analogues

| Target(s) | Compound | IC₅₀ / Kᵢ Value | Reference |

|---|---|---|---|

| Tubulin Polymerization | Coumarin-indole derivative (MY-413) | IC₅₀ = 2.46 µM | nih.gov |

| Tubulin Polymerization | Indole–chalcone derivative (55) | IC₅₀ = 2.68 µM | mdpi.com |

| Bcl-2 | Indole derivative (9k) | IC₅₀ = 7.63 µM | researchgate.netresearchgate.net |

| Mcl-1 | Indole derivative (9k) | IC₅₀ = 1.53 µM | researchgate.netresearchgate.net |

| Bcl-2 / Mcl-1 | Indole derivative (28) | Kᵢ = 0.41 µM (dual) | mdpi.com |

| EGFR | Pyrazolyl-s-triazine indole (3i) | IC₅₀ = 34.1 nM | mdpi.comfrontiersin.orgfrontiersin.org |

| CDK-2 | Indole-2-carboxamide (5e) | IC₅₀ = 13 nM | mdpi.com |

Cellular Pathway Interventions

The molecular interactions described above translate into significant disruptions of cellular processes, particularly those governing cell growth, survival, and signaling.

A primary outcome of targeting molecules like tubulin, Bcl-2, EGFR, and CDK2 is the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis). mdpi.comnih.gov

Cell Cycle Arrest: By inhibiting tubulin polymerization, indole analogues disrupt microtubule dynamics, leading to a halt in the cell cycle, typically at the G2/M phase. frontiersin.orgnih.govmdpi.com Similarly, inhibition of CDK-2, a key regulator of cell cycle progression, can cause arrest at different phases, such as the S-phase. mdpi.com

Apoptosis Induction: Indole compounds trigger apoptosis through multiple mechanisms. nih.gov Inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1 shifts the cellular balance towards cell death. researchgate.netmdpi.com This leads to the activation of downstream effector caspases (e.g., caspase-3 and -7) and the release of mitochondrial cytochrome c, which are hallmarks of the intrinsic apoptotic pathway. nih.govnih.gov Studies have shown that treatment with these compounds leads to a significant increase in apoptotic cell populations in various cancer cell lines. mdpi.comfrontiersin.orgnih.gov For instance, one pyrazolyl-s-triazine indole derivative enhanced total apoptosis in lung cancer cells by 71.6-fold compared to the control. mdpi.comfrontiersin.org

Indole analogues have been shown to interfere with several critical intracellular signaling pathways that are often dysregulated in cancer. researchgate.net

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and survival. mdpi.commdpi.com Some indole derivatives have been found to inhibit kinases within this pathway, contributing to their anticancer effects. nih.govmdpi.com

PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival. mdpi.com Indole chalcone derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to the induction of both apoptosis and autophagy. nih.gov

Ras-Related Signaling: The Ras family of proteins are key upstream regulators of many signaling cascades, including the MAPK and PI3K pathways. Aberrant Ras activation is a common feature of many cancers. nih.gov Indole derivatives have been developed that can interfere with Ras localization and function, thereby blocking its downstream signaling. nih.gov

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. nih.gov Indole compounds can suppress NF-κB signaling, which downregulates anti-apoptotic gene products and contributes to the sensitization of cancer cells to apoptosis. nih.govmdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial properties of indole derivatives, including analogues of this compound, are multifaceted and can involve various cellular targets and mechanisms. These mechanisms often lead to the inhibition of bacterial growth, disruption of cellular processes, and interference with bacterial community behaviors like biofilm formation.

A significant aspect of the antimicrobial action of indole derivatives is their ability to inhibit biofilm formation. mdpi.com Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antimicrobials and the host immune system. nih.gov Indole and its derivatives have been shown to interfere with biofilm formation in several ways. For instance, they can repress motility, chemotaxis, and adhesion in bacteria such as E. coli. encyclopedia.pub

One of the key mechanisms by which indole analogues exhibit antibiofilm activity is through the inhibition of essential enzymes required for biofilm integrity. For example, certain pyrrole (B145914) derivatives have demonstrated the ability to inhibit mannitol (B672) dehydrogenase (MDH), an enzyme involved in the synthesis of alginate, a crucial component of the EPS in Pseudomonas aeruginosa. nih.govencyclopedia.pub This inhibition ultimately disrupts the biofilm structure. nih.govencyclopedia.pub

Furthermore, some indole derivatives can interfere with the production of cell-surface proteins that are vital for biofilm formation in Gram-positive bacteria. encyclopedia.pub This is achieved by inhibiting enzymes like Sortase A (SrtA), a transpeptidase that anchors surface proteins to the cell wall. encyclopedia.pub By preventing this anchoring process, these compounds hinder bacterial adhesion and subsequent biofilm development. encyclopedia.pub

The disruption of bacterial membranes is another mechanism of action for some antimicrobial agents, although preliminary investigations into certain 3-substituted-1H-imidazol-5-yl-1H-indoles have shown only weak membrane depolarization against Staphylococcus aureus. nih.gov This suggests that for this specific class of indole analogues, direct membrane damage may not be the primary mode of antibacterial action. nih.gov Instead, their effectiveness might stem from targeting other cellular pathways.

It has been observed that some indole derivatives containing a m-chlorophenyl group exhibit significant antimicrobial activity. nih.gov For instance, certain indole-triazole derivatives with this substitution have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the antimicrobial mechanisms of action for various indole analogues.

| Indole Analogue Class | Mechanism of Action | Target Organism(s) |

| General Indole Derivatives | Repression of motility, chemotaxis, and adhesion. encyclopedia.pub | E. coli encyclopedia.pub |

| Pyrrole Derivatives | Inhibition of mannitol dehydrogenase (MDH), disrupting alginate synthesis in the EPS. nih.govencyclopedia.pub | Pseudomonas aeruginosa nih.govencyclopedia.pub |

| 2-Phenylhydrazineylidene Derivatives | Inhibition of Sortase A (SrtA), preventing bacterial adhesion. encyclopedia.pub | Gram-positive bacteria encyclopedia.pub |

| Indole-Triazole Derivatives with m-chlorophenyl group | Mechanism not fully elucidated, but show high activity. nih.gov | Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov |

Understanding Molecular Recognition and Key Ligand-Target Interactions

The biological activity of this compound analogues is intrinsically linked to their ability to recognize and interact with specific molecular targets within cells. Understanding these molecular recognition processes and the key ligand-target interactions at an atomic level is crucial for the rational design of more potent and selective therapeutic agents.

Molecular docking studies are a powerful tool for elucidating these interactions. For instance, the docking of various ligands with target proteins has revealed the importance of specific amino acid residues in the binding process. Residues such as LEU211, GLN212, PHE54, VAL179, PRO292, TYR179, ALA176, and MET207 have been identified as important for interactions with various ligands. jbcpm.com

In the context of indole derivatives, specific structural features play a critical role in target binding. For example, in a study of indole-chalcone derivatives as dual-target inhibitors, arene-arene interactions between the phenyl and pyrrole rings of the indole scaffold and aromatic residues like Trp82 and Tyr332 in the target protein were observed. tandfonline.com Additionally, hydrogen bonding between a carbonyl group on the ligand and amino acids like Gly116 contributes to the binding affinity. tandfonline.com

The substitution pattern on the indole ring and its appended phenyl group significantly influences the binding affinity and selectivity. For example, the presence of a 3-chlorophenyl group can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target. In some cases, a 4-chlorophenyl group at the C2 position of an indole ring has been shown to enhance hydrophobic interactions within the binding pocket of a target protein. smolecule.com

The development of hybrid molecules, where an indole scaffold is linked to another pharmacophore, is a strategy to enhance target interactions. This approach aims to position functional groups in a precise manner to optimize binding. latrobe.edu.au For instance, indole analogues with an N-propyl amino chain and a 3-chloro substitution on the phenyl group at the 6-position of the indole core have been synthesized with the goal of disrupting the interaction between the signal recognition particle (SRP) and its receptor (FtsY) in bacteria. latrobe.edu.au

The table below provides examples of key ligand-target interactions for different indole analogues.

| Indole Analogue Class | Target | Key Interactions |

| Indole-Chalcone Derivatives | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Arene-arene interactions with Trp82 and Tyr332; Hydrogen bonding with Gly116. tandfonline.com |

| 2-(4-chlorophenyl)-5-fluoro-1H-indole | Tubulin | Enhanced hydrophobic interactions due to the 4-chlorophenyl group. smolecule.com |

| 6-(3-chlorophenyl)-1H-indole Analogues | Signal Recognition Particle Receptor (FtsY) | Designed for specific spatial positioning of functional groups to disrupt protein-protein interactions. latrobe.edu.au |

| Methyl 3-[ (3- chloro phenyl)methyl]-2-cyclo hexylimidazo[1,2-a] pyridine-6-carboxylate | Lanosterol 14-alpha demethylase | Conventional hydrogen bond with ASN215. jbcpm.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For indole derivatives, docking studies are crucial for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking simulations are instrumental in predicting how indole-based compounds, including derivatives like this compound, fit into the active sites of biological targets. These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity. A lower (more negative) score typically indicates a more stable and favorable interaction.

For instance, studies on various indole derivatives have shown significant binding affinities for a range of protein targets. In one study, new 3-ethyl-1H-indole derivatives were evaluated as potential selective COX-2 inhibitors, with predicted binding affinities ranging from -10.40 to -11.35 kcal/mol, which were considerably stronger than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com Similarly, docking studies of natural indole alkaloids against Plasmepsin II, a protease from the malaria parasite, revealed a potent compound, Ergocornine, with a binding affinity of -9.5 kcal/mol compared to the native ligand's -7.5 kcal/mol. chemmethod.com In another example, indole derivatives targeting HIV-1 glycoprotein (B1211001) 41 showed binding affinities around 1-2 µM. acs.org

While specific docking data for this compound is not broadly available, the principles from related compounds can be extrapolated. The orientation of the phenyl and indole rings, along with the position of the chlorine atom, would be critical in determining its fit and affinity within a specific protein pocket. The software AutoDock Vina is a common tool used for these predictions, generating multiple binding poses, with the best pose selected based on the lowest binding affinity. chapman.edu

Table 1: Examples of Predicted Binding Affinities for Various Indole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 3-Ethyl-1H-indole Derivatives | Cyclooxygenase-2 (COX-2) | -10.40 to -11.35 | ajchem-a.com |

| Ergocornine (Indole Alkaloid) | Plasmepsin II | -9.5 | chemmethod.com |

| Indole-3-Carbinol | Cytochrome P450 19A1 (Aromatase) | -5.8 | openveterinaryjournal.com |

| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase | > -8.6 | jbcpm.comjbcpm.com |

This table is for illustrative purposes and shows data for related indole compounds, not this compound specifically.

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, pi-stacking, and van der Waals forces.

For example, in a study of indole-based thiadiazole derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, the chloro-indole moiety was identified as a key component for inhibitory activity. mdpi.com Docking of an indole derivative, 16e, into the colchicine binding site of tubulin revealed that its difluorophenyl group extended into a hydrophobic pocket formed by residues such as ALA250, THR179, and ASN101, while a cyanide group formed a hydrogen bond with ASN249. mdpi.com

In another study focusing on natural indoles as antiviral agents, Gardflorine B was found to interact with Cys366 and Phe415 in the active site of HCV NS3/4A protease. frontiersin.org The interaction with key tryptophan residues in binding pockets is also a recurring theme for indole-like ligands, as these residues can form favorable hydrophobic patches. researchgate.netacs.org For this compound, the chlorophenyl group would likely engage in hydrophobic and halogen-bonding interactions, while the indole N-H group could act as a hydrogen bond donor, crucial interactions that determine its biological specificity and potency.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. These calculations are vital for understanding a molecule's stability, reactivity, and spectroscopic properties.

Indole and its derivatives can exist in different tautomeric forms, which are isomers that differ only in the position of a proton and a double bond. DFT calculations are used to determine the relative energies and, therefore, the relative stabilities of these tautomers. For instance, a computational study on indolyl-triazole-3-thione hybrids showed that the thione tautomer is more stable than the thiol form by about 13-14 kcal/mol. mdpi.com Similarly, studies on indole itself and its precursor, isoindole, have used DFT to explore the stability of different tautomers in both gas and solution phases. worldscientific.com

The reactivity of these tautomers can differ significantly. A study on indole-3-pyruvate highlighted that the keto and enol tautomers exist in equilibrium, with different solvents drastically shifting the ratio between them, which is a critical consideration for in vitro studies. nih.gov DFT calculations help determine global reactivity parameters such as chemical potential (µ), hardness (η), and electrophilicity (ω) from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.commdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. chemmethod.com For this compound, DFT could predict its most stable tautomeric form and how its electronic properties, influenced by the chloro-substituent, govern its reactivity in different chemical environments.

DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This provides insights into reaction kinetics (activation energy barriers) and thermodynamics.

Computational studies have detailed the mechanisms of various indole reactions. For example, the mechanism of the copper-catalyzed synthesis of indoles from N-aryl enaminones was explored using DFT, which identified the rate-determining step as the C-C bond formation. nih.gov Another study investigated the atmospheric oxidation of indole by OH and Cl radicals, mapping the subsequent reactions of the resulting indole radicals with O2 to form various products. copernicus.orgresearchgate.net This work demonstrated that despite the formation of N-centered radicals, carcinogenic nitrosamines were not produced, a significant finding for atmospheric chemistry. copernicus.orgcopernicus.org DFT has also been used to understand the regioselectivity of reactions, such as the Heck reaction, showing how ligands can switch the preferred reaction site on the indole ring. rsc.org These computational approaches could be applied to understand the synthesis of this compound or predict its metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR models have been successfully developed for a wide range of indole derivatives. These models often use multiple linear regression (MLR), support vector machines (SVM), or artificial neural networks (ANN) to correlate molecular descriptors with biological endpoints like inhibitory concentrations (IC50) or minimum inhibitory concentration (MIC). nih.govarchivepp.comijeab.com

For example, a QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were effective against S. aureus. nih.govnih.gov Another study on the anti-hepatitis activity of indoles identified descriptors like molecular polarity (Mp), molecular shape (GATS8e), and lipophilicity (MLOGP) as being important for activity. archivepp.com For the anticancer activity of phenylindoles, QSAR models have highlighted the importance of structural, physicochemical, and topological descriptors. nih.govbenthamdirect.complos.org A study on the anti-proliferative activity of 30 indole derivatives against breast cancer cells used DFT-calculated electronic descriptors and topological descriptors to build a predictive model. ijeab.comneliti.com

While a specific QSAR model for this compound would require a dataset of similarly substituted compounds, existing models for phenylindoles provide a strong foundation. biointerfaceresearch.comnih.govbenthamdirect.com Descriptors related to the size, shape, and electronic influence of the 3-chlorophenyl substituent would undoubtedly be critical variables in such a model.

Table 2: Examples of Descriptors Used in QSAR Models for Indole Derivatives

| Biological Activity | Key Descriptor Types | Statistical Method | Reference |

|---|---|---|---|

| Antibacterial | Electronic, Topological, Geometric | Multiple Linear Regression (MLR) | nih.govnih.gov |

| Anti-Hepatitis | Constitutional, 2D Autocorrelations, GETAWAY | MLR, Support Vector Machine (SVM) | archivepp.com |

| Anticancer (Antiproliferative) | Structural, Physicochemical, Topological | MLR, SVM, Artificial Neural Network (ANN) | ijeab.comnih.gov |

| Antifungal (Candida albicans) | GETAWAY, 2D Autocorrelations, RDF | Multiple Linear Regression (MLR) | nih.gov |

This table illustrates the types of descriptors and methods used in QSAR studies of various indole series.

In Silico Pharmacokinetic and Physicochemical Property Predictions Relevant to Research Design

In the initial phases of modern chemical and pharmaceutical research, the use of computational, or in silico, tools to predict the properties of novel molecules is a foundational step. ijpsjournal.comijpsjournal.com This approach allows researchers to evaluate the potential of a compound before committing resources to its synthesis. ijpsjournal.com For scaffolds like this compound, these predictive models offer crucial insights into fundamental characteristics that guide the design of new derivatives. jrespharm.comresearchgate.net While these predictions are often components of a broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, their primary role in early-stage research design is to identify candidates with favorable physicochemical and pharmacokinetic properties, thereby minimizing late-stage failures. nih.govsciencescholar.us

The design of new molecules based on the indole framework is heavily influenced by a set of key physicochemical descriptors that can be reliably calculated. msjonline.org These parameters are essential for forecasting a molecule's behavior in a biological environment. Key descriptors include:

Molecular Weight (MW): Influences diffusion and transport across biological membranes.

Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a compound's solubility, permeability, and potential for plasma protein binding. chemmethod.com

Topological Polar Surface Area (TPSA): This value, derived from the surface area of polar atoms, is a strong predictor of a molecule's ability to permeate cell membranes. researchgate.net

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of these functional groups affects solubility and the ability to bind to biological targets. mdpi.com

Number of Rotatable Bonds (nRotB): This descriptor relates to the conformational flexibility of a molecule, which can impact its binding affinity to a target. mdpi.com

Computational tools like SwissADME and QikProp are frequently used to generate these values for newly designed compounds. sciencescholar.usresearchgate.net The table below presents computed physicochemical properties for a close derivative, this compound-3-carbaldehyde, providing a baseline for the this compound scaffold.

Table 1: Predicted Physicochemical Properties for an Exemplar Indole Derivative

| Descriptor | Value (for this compound-3-carbaldehyde) | Relevance in Research Design |

|---|---|---|

| Molecular Weight | 255.70 g/mol | Within typical ranges for small molecule research candidates. |

| XLogP3-AA (logP) | 3.8 | Indicates good lipophilicity, suggesting potential for membrane permeability. sciencescholar.us |

| H-Bond Donor Count | 1 | Low number, generally favorable for crossing biological membranes. mdpi.com |

| H-Bond Acceptor Count | 1 | Low number, contributing to favorable permeability characteristics. mdpi.com |

| Rotatable Bond Count | 2 | Low number, suggesting limited conformational flexibility which can be advantageous for binding specificity. mdpi.com |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | Value is well within the range associated with good cell permeability. researchgate.net |

Data sourced from PubChem for CID 4186275. The compound is a carbaldehyde derivative of the primary subject.

Beyond static physicochemical properties, computational models can predict the dynamic behavior of a molecule within a biological system. These pharmacokinetic predictions are vital for designing compounds that can be effectively absorbed and distributed to their site of action. bohrium.com Key predicted parameters include:

Gastrointestinal (GI) Absorption: High predicted GI absorption is a primary goal for orally administered drug candidates. researchgate.net

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. mdpi.combohrium.com Conversely, for peripherally acting agents, a lack of BBB penetration is desired to avoid CNS side effects.

Cytochrome P450 (CYP) Inhibition: Early prediction of potential interactions with major metabolic enzymes like CYP1A2, CYP2C19, and CYP2C9 can guide the design of more metabolically stable compounds. researchgate.netbohrium.com

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove compounds from cells, including from within the brain. Predicting whether a molecule is a substrate is crucial for ensuring it can reach and remain at its target. nih.gov

Studies on various indole derivatives demonstrate the utility of these predictions in research. For instance, in silico ADME profiling of novel 5-chloro-indole-2-carboxylate derivatives indicated good pharmacokinetic profiles, supporting their further development. mdpi.com Similarly, analyses of other indole series have confirmed their potential for good oral bioavailability with minimal violations of established drug-likeness rules, such as Lipinski's Rule of Five. benthamdirect.commdpi.com

Table 2: Representative In Silico Pharmacokinetic Predictions for Indole Scaffolds

| Parameter | Predicted Outcome for Indole Derivatives | Implication for Research Design |

|---|---|---|

| GI Absorption | High | Suitable for oral administration research pathways. researchgate.net |

| BBB Permeation | Yes/No (Varies by structure) | Critical flag for designing CNS-active or peripherally-restricted compounds. bohrium.com |

| P-gp Substrate | Yes/No (Varies by structure) | Identifies potential issues with drug efflux that may need to be designed out. nih.gov |

| CYP2D6 Inhibition | No (for many derivatives) | Suggests a lower likelihood of drug-drug interactions involving this key metabolic pathway. nih.gov |

| CYP1A2/2C9/2C19 Inhibition | Yes (for some derivatives) | Early warning of potential metabolic liabilities to address in derivative design. researchgate.net |

Data is representative of findings for various substituted indole frameworks as reported in the literature and serves to illustrate the types of parameters assessed. nih.govresearchgate.net

Conclusion

5-(3-Chlorophenyl)-1H-indole represents a significant molecule within the broader class of halogenated indole (B1671886) derivatives. Its structure, combining the privileged indole scaffold with a synthetically accessible chlorophenyl substituent, makes it a compound of interest in both medicinal chemistry and fundamental chemical research. While specific data on this exact compound is limited, the wealth of information on related structures highlights its potential as a pharmacologically active agent and a versatile building block for the synthesis of novel compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

Future Research Directions and Emerging Opportunities for 5 3 Chlorophenyl 1h Indole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of indole (B1671886) derivatives, including 5-(3-Chlorophenyl)-1H-indole, is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally friendly methods. Traditional approaches, such as the Fischer indole synthesis, often require harsh conditions and produce significant waste. Future research is focused on overcoming these limitations through green chemistry principles.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods. tandfonline.comtandfonline.com

Sustainable Solvents and Catalysts: Research is moving towards the use of water or other environmentally benign solvents, replacing hazardous organic solvents. openmedicinalchemistryjournal.com The development of reusable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes. researchgate.net

Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form complex products, minimizing intermediate isolation steps and reducing waste. rsc.org

Novel Catalytic Systems: The use of cost-effective and less toxic metal catalysts, such as copper-based systems, is being explored to functionalize specific positions on the indole ring that are otherwise difficult to modify. eurekalert.org

These modern synthetic strategies promise to make the production of this compound and its analogs more economical and sustainable.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Feature | Traditional Methods (e.g., Fischer Synthesis) | Green Synthetic Routes |

|---|---|---|

| Reaction Conditions | Often require high temperatures and harsh acidic conditions. | Milder conditions, utilizing microwave or ultrasound energy. tandfonline.com |

| Solvents | Typically rely on volatile and toxic organic solvents. | Employ water or other eco-friendly solvents. openmedicinalchemistryjournal.com |

| Efficiency | Can be multi-step with moderate to low yields. | Often higher yields through one-pot or multi-component reactions. rsc.org |

| Waste Generation | Can produce significant amounts of chemical waste. | Reduced waste through higher atom economy and catalyst recycling. researchgate.net |

| Catalysts | May use stoichiometric reagents or precious metal catalysts. | Focus on reusable, non-toxic catalysts like magnetic nanoparticles. researchgate.net |

Addressing Challenges in Drug Resistance and Low Bioavailability through Indole Scaffold Modification

The indole scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology and infectious diseases. However, the emergence of drug resistance and issues with low bioavailability are significant hurdles. aip.org Future research on this compound will likely focus on strategic modifications to its core structure to circumvent these problems.

Strategies to Combat Drug Resistance:

Hybrid Molecules: One promising approach involves creating hybrid compounds that incorporate the indole scaffold with another pharmacophore. This can result in molecules with dual mechanisms of action, making it more difficult for cancer cells or pathogens to develop resistance. mdpi.com

Targeting Efflux Pumps: In both bacterial and cancer cells, efflux pumps are a major cause of resistance, actively removing drugs from the cell. The indole nucleus can be modified to design potent efflux pump inhibitors (EPIs), restoring the efficacy of existing drugs. nih.gov

Structural Diversification: Synthesizing a library of derivatives by altering substituents on the indole ring can lead to compounds that evade established resistance mechanisms or inhibit new biological targets crucial for the survival of resistant cells. nih.govresearchgate.net

Improving Bioavailability: Modifications to the this compound structure can also enhance its pharmacokinetic properties. By introducing specific functional groups, researchers can improve solubility, metabolic stability, and membrane permeability, leading to better absorption and distribution in the body. aip.org

Table 2: Potential Scaffold Modifications to Enhance Therapeutic Properties

| Modification Strategy | Target Challenge | Potential Outcome |

|---|---|---|

| Hybridization with other pharmacophores | Drug Resistance | Creation of dual-action agents that are harder for cells to resist. mdpi.com |

| Substitution at N1 and C5 positions | Drug Resistance | Inhibition of bacterial efflux pumps like NorA in S. aureus. nih.gov |

| Introduction of polar functional groups | Low Bioavailability | Improved aqueous solubility and absorption. |

| Bioisosteric replacement of moieties | Low Bioavailability | Enhanced metabolic stability and prolonged half-life. |

Exploration of Polypharmacology and Multi-Target Directed Ligands based on the Indole Core

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being replaced by a polypharmacological approach, which aims to design single molecules that can interact with multiple biological targets. tandfonline.comnih.gov This strategy is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders such as Alzheimer's disease. tandfonline.comnih.gov The indole scaffold is recognized as a "privileged structure" that is well-suited for the design of Multi-Target-Directed Ligands (MTDLs). bohrium.comscilit.com

Future research opportunities for this compound in this area include:

Neurodegenerative Diseases: Designing derivatives that simultaneously inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of amyloid-β peptides could offer a more effective treatment for Alzheimer's disease. tandfonline.comresearchgate.net

Oncology: Creating indole-based MTDLs that inhibit multiple protein kinases (e.g., EGFR, BRAF) or that combine tubulin polymerization inhibition with another anticancer mechanism could overcome drug resistance and improve therapeutic outcomes. nih.gov

The versatility of the this compound core allows for the incorporation of various pharmacophoric elements needed to achieve affinity for multiple targets. nih.gov

Table 3: Examples of Multi-Target Strategies for Indole-Based Compounds

| Disease Area | Potential Target Combination | Therapeutic Rationale |

|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dual inhibition to increase acetylcholine (B1216132) levels in the brain. tandfonline.comkisti.re.kr |

| Alzheimer's Disease | Monoamine Oxidase B (MAO-B) & AChE | Combating cognitive decline and oxidative stress. nih.gov |

| Cancer | EGFR & CDK-2 Kinases | Dual inhibition to block multiple cell signaling pathways involved in tumor growth. nih.gov |

| Cancer | Tubulin Polymerization & Thioredoxin Reductase (TrxR) | Disrupting cell division and antioxidant defense in cancer cells. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to fast-track the development of new therapeutic agents.

Key applications include:

Predictive Modeling: AI algorithms, such as deep neural networks, can be trained on large datasets to predict the biological activity (QSAR), physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of novel indole derivatives before they are synthesized. mdpi.comresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new indole-based molecules optimized for specific properties, such as high binding affinity to a target and low predicted toxicity. mdpi.com

Computer-Aided Synthesis Planning (CASP): ML models can analyze vast reaction databases to predict the most efficient and viable synthetic routes for novel indole derivatives, saving significant time and resources in the lab. nih.gov

By integrating AI and ML, researchers can more intelligently navigate the vast chemical space around the this compound core, prioritizing candidates with the highest probability of success.

Table 4: Role of AI/ML in the Drug Discovery Pipeline for Indole Derivatives

| Discovery Phase | AI/ML Application | Contribution |

|---|---|---|

| Design | De Novo Molecular Generation | Creates novel indole structures with desired properties. mdpi.com |

| Design | QSAR & Property Prediction | Predicts activity and drug-likeness of virtual compounds. mdpi.com |

| Make | Computer-Aided Synthesis Planning | Proposes optimal and efficient synthetic pathways. nih.gov |

| Test/Analyze | ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles to reduce late-stage failures. researchgate.net |

Advanced Mechanistic Studies using Biophysical Techniques to Probe Ligand-Target Interactions

A deep understanding of how a drug molecule interacts with its biological target at a molecular level is crucial for rational drug design and optimization. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions. nih.gov For derivatives of this compound, these methods are essential for elucidating their mechanism of action and guiding structure-activity relationship (SAR) studies.

Essential biophysical techniques for future research include:

Screening and Hit Validation: Techniques like Affinity Selection Mass Spectrometry (AS-MS) and nano-Differential Scanning Fluorimetry (nanoDSF), a type of thermal shift assay, can be used to screen for binding and confirm hits efficiently. nih.gov

Kinetic and Affinity Characterization: Surface Plasmon Resonance (SPR) provides real-time data on the binding and dissociation rates (kinetics) of a ligand, while Isothermal Titration Calorimetry (ITC) directly measures the binding affinity (KD) and the thermodynamic parameters (enthalpy and entropy) of the interaction. nih.govresearchgate.net

Structural Biology: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information, revealing the precise binding mode of the indole ligand within the target's active site. researchgate.net

Employing a combination of these techniques provides a comprehensive picture of the ligand-target interaction, which is critical for transforming a promising hit compound into a refined clinical candidate. nih.gov

Table 5: Biophysical Techniques for Characterizing Indole-Target Interactions

| Technique | Information Provided | Application in Drug Discovery |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Lead characterization and optimization. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), thermodynamics (ΔH, ΔS) | Understanding the driving forces of binding. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes | Fragment screening and detailed structural analysis. researchgate.net |

| nano-Differential Scanning Fluorimetry (nanoDSF) | Target stability upon binding (ΔTm) | Hit confirmation and screening. |

| X-ray Crystallography | High-resolution 3D structure of the complex | Structure-based drug design. researchgate.net |

常见问题

Q. What are the optimized synthetic routes for 5-(3-Chlorophenyl)-1H-indole, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, such as:

Friedel-Crafts alkylation to introduce the chlorophenyl group.

Cyclization using catalysts like Pd(OAc)₂ or CuI to form the indole core.

Purification via column chromatography or recrystallization .

Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Catalyst loading : 5–10 mol% Pd catalysts yield >80% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro group at C5, phenyl at C3). Key shifts:

- Indole NH proton: δ 10.2–11.5 ppm (broad singlet).

- Aromatic protons: δ 6.8–7.6 ppm (multiplet) .

- HRMS : Confirms molecular formula (e.g., C₁₄H₉ClN requires m/z 226.0422 [M+H]⁺) .

- X-ray crystallography : Resolves bond angles and torsional strain in the indole-phenyl system (e.g., C5-Cl bond length: 1.73 Å) .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

Answer:

-

Acidic conditions : Protonation at N1 enhances electrophilic substitution (e.g., nitration at C4/C6).

-

Basic conditions : Deprotonation enables nucleophilic reactions (e.g., alkylation at C3).

-

Key data :

Condition Reaction Type Yield (%) Byproducts H₂SO₄/HNO₃ Nitration 65 Di-nitro derivatives NaH/THF Benzylation 72 Unreacted indole

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Answer: Discrepancies often arise from:

- Substituent positional isomerism : Meta vs. para chlorophenyl groups alter enzyme binding (e.g., COX-2 IC₅₀ varies by 10-fold).

- Assay variability : Use standardized protocols (e.g., FRET-based enzymatic assays) to minimize false positives.

- Structural validation : Confirm purity via HPLC-MS before activity testing .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Answer:

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during cyclization (up to 90% ee).

- Catalytic asymmetric catalysis : Pd-BINAP complexes achieve enantiomeric ratios of 85:15 .

- Resolution techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers .

Q. How should experimental designs for in vivo vs. in vitro pharmacological assays differ?

Answer:

| Parameter | In Vitro (Cell-based) | In Vivo (Rodent Models) |

|---|---|---|

| Dosage | 0.1–10 µM in culture media | 10–50 mg/kg (oral/IP) |

| Endpoint | IC₅₀ (72-h exposure) | Tumor volume reduction (21d) |

| Controls | DMSO vehicle + reference drug | Sham-operated + placebo |

Q. What reaction conditions optimize electrophilic substitution at the indole C3 position?

Answer: From analogous indole systems (Table 1, ):

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 11 | I₂ (10 mol%) | 40 | 5 | 98 |

| 17 | I₂ (10 mol%) | 80 | 5 | 95 |

Q. Key insights :

- Iodine catalysis minimizes byproduct formation.

- Higher temperatures reduce reaction time but risk decomposition.

Q. How do structural modifications influence the bioactivity of this compound?

Answer: Comparative SAR data (adapted from ):

| Derivative | Structural Change | IC₅₀ (COX-2, µM) | LogP |

|---|---|---|---|

| 5-Chloro-3-phenylindole | Base structure | 0.45 | 3.2 |

| 5-Chloro-3-sulfonylindole | Sulfonyl group at C3 | 1.20 | 2.8 |

| 5-Chloro-3-piperidinyl | Piperidine at C3 | 0.85 | 1.9 |

Q. Which computational methods predict binding modes of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., π-π stacking with Tyr355 in COX-2).

- MD simulations (GROMACS) : Assess stability of binding poses over 100 ns.

- QSAR models : Use Hammett constants (σ) to correlate substituent electronics with activity .

Q. What crystallographic challenges arise in resolving this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。